N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) features a 1,2,4-triazole core substituted with a methyl group at the 4-position and a pyridin-3-yl group at the 5-position. The triazole ring is connected via a sulfanyl bridge to an acetamide group, which is further linked to a 2-chloro-4,6-dimethylphenyl moiety. This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .
Key structural attributes influencing its activity include:
Properties
Molecular Formula |
C18H18ClN5OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-7-12(2)16(14(19)8-11)21-15(25)10-26-18-23-22-17(24(18)3)13-5-4-6-20-9-13/h4-9H,10H2,1-3H3,(H,21,25) |
InChI Key |
WSHYIJOUJRKTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The compound's mechanism may involve the inhibition of specific enzymes crucial for bacterial survival.
Anticancer Potential
The compound has been evaluated for its anticancer activity against multiple human tumor cell lines. In vitro studies conducted by the National Cancer Institute (NCI) have demonstrated that it exhibits significant cytotoxic effects at low micromolar concentrations. For instance, some derivatives have shown inhibitory concentrations (GI50) in the range of 1.9–3.0 μM against various cancer types including lung, colon, and breast cancers .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 2.5 | Enzyme inhibition |
| Other Analog | MCF7 (Breast) | 3.0 | Apoptosis induction |
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Its ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .
Agricultural Applications
The compound's structural features also lend it potential applications in agriculture as a fungicide or herbicide. Its ability to interfere with biochemical pathways in plants could be harnessed to develop new agrochemicals aimed at enhancing crop protection against pests and diseases.
Comparative Studies with Related Compounds
This compound shares structural similarities with other compounds in its class but exhibits distinct biological activities due to its unique functional group arrangement.
Table 2: Comparative Structural Features
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-2-{[5-(pyridin-4-y)-4H-triazol]} | Chlorophenyl & Pyridine rings | Different substitution pattern on triazole |
| N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-y)-4H-triazol]} | Acetophenone moiety | Lacks chlorination |
Mechanism of Action
- The compound’s mechanism of action depends on its specific biological target.
- It may interact with enzymes, receptors, or other cellular components.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Variations
- Triazole Substituents : Methyl (target compound), ethyl , allyl , and aryl groups influence steric bulk and electronic density.
- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-2-yl or pyridin-4-yl alters binding orientation.
- Acetamide Modifications : Chloro, methyl, and trifluoromethyl groups on the phenyl ring modulate lipophilicity and target affinity .
Antimicrobial Activity
Analogues with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced antimicrobial potency. For example:
Anti-Inflammatory and Anti-Exudative Effects
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide: 65–70% inhibition of edema at 10 mg/kg, comparable to diclofenac .
- Pyridin-3-yl vs. pyridin-4-yl : Pyridin-3-yl may improve hydrogen bonding with inflammatory enzymes .
Physicochemical Properties
Solubility and Lipophilicity
Crystallographic Data
- SHELX refinement: Used for validating structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with notable biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, molecular interactions, and potential therapeutic applications.
Compound Overview
Molecular Characteristics:
- Molecular Formula: C18H18ClN5OS
- Molecular Weight: 387.9 g/mol
- IUPAC Name: this compound
The compound features a complex structure that includes a chlorinated phenyl ring, a triazole ring, and a pyridine ring. These structural components contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring: Achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of the Pyridine Ring: Introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Linkage: Finalized through amide coupling reactions using reagents like carbodiimides or acyl chlorides.
Biological Activity
This compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Research indicates that compounds with triazole and pyridine moieties often exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to this compound display potent activity against various bacterial strains and fungi. For instance, triazole derivatives have been reported to possess significant antimicrobial effects against Mycobacterium tuberculosis and other pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . For example, one study highlighted that certain triazole-thiones showed high anticancer activity against colon cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition: It may inhibit enzymes critical for cellular processes.
- Receptor Modulation: The compound can interact with receptors that play roles in various signaling pathways.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-2-{[5-(pyridin-4-y)-4H-triazol]} | Chlorophenyl and pyridine rings | Different substitution on the triazole ring |
| 5-(pyridin-4-y)-4H-triazol | Simpler structure without acetamide linkage | Focused solely on triazole and pyridine interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
